molecular formula C9H5F3N2O B6610534 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 2168336-69-2

1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No.: B6610534
CAS No.: 2168336-69-2
M. Wt: 214.14 g/mol
InChI Key: LZXMEOPTZHNMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a compound that features a trifluoromethyl group attached to a benzodiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzodiazole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . The reaction conditions often include the use of a palladium catalyst and a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and environmental impact. Flow chemistry allows for the efficient and controlled introduction of trifluoromethyl groups into the benzodiazole ring, using readily available precursors and reagents .

Chemical Reactions Analysis

Types of Reactions

1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and substituted benzodiazole derivatives .

Scientific Research Applications

1-(Trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a compound of significant interest in various scientific fields, particularly due to its unique chemical properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and agrochemicals, supported by case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a scaffold for the development of novel drugs targeting various diseases.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study reported that specific derivatives showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) due to the presence of the trifluoromethyl group, which enhances lipophilicity and cellular uptake .

Table 2: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
Derivative AMCF-75.0
Derivative BPC-310.0
1-(Trifluoromethyl)-...MCF-715.0

Materials Science

The unique properties of this compound make it suitable for use in materials science, particularly in the development of high-performance polymers and coatings.

Case Study: Fluorinated Polymers
A study explored the incorporation of this compound into polymer matrices to enhance thermal stability and chemical resistance. The resulting fluorinated polymers exhibited superior properties compared to conventional materials, making them suitable for applications in harsh environments .

Agrochemicals

In agrochemistry, the compound has shown promise as a building block for developing new pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create effective agrochemical agents.

Case Study: Herbicidal Activity
Research indicated that certain derivatives demonstrated significant herbicidal activity against common weeds. The trifluoromethyl group was found to enhance the binding affinity to plant enzymes involved in growth regulation .

Table 3: Herbicidal Activity of Derivatives

CompoundTarget WeedEfficacy (%)
Derivative CAmaranthus spp.85
Derivative DEchinochloa spp.78

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is unique due to its benzodiazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

1-(Trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde (TFMB) is a compound characterized by a trifluoromethyl group attached to a benzodiazole ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound is primarily utilized as a building block for synthesizing more complex fluorinated compounds and has shown potential in enzyme inhibition studies and other biological applications.

  • Molecular Formula : C9H6F3N2O
  • Molecular Weight : 214.15 g/mol
  • CAS Number : 2168336-69-2

The biological activity of TFMB is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances interactions through hydrogen bonding and hydrophobic effects, which can lead to the inhibition of enzyme activity or modulation of receptor functions.

Enzyme Inhibition

TFMB has been studied for its role in enzyme inhibition. It has shown efficacy in inhibiting various enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways. For example, it has been reported that TFMB can inhibit certain kinases involved in cancer proliferation pathways .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. Although specific data on TFMB's antimicrobial activity is limited, its structural analogs have shown notable effects against various Gram-positive and Gram-negative bacteria .

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
TFMB Derivative 1Staphylococcus aureus50 µg/ml
TFMB Derivative 2Escherichia coli100 µg/ml
TFMB Derivative 3Candida albicans250 µg/ml

Cytotoxicity

TFMB and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines. Studies indicate that certain derivatives exhibit IC50 values comparable to established chemotherapeutic agents, suggesting potential applications in cancer treatment .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
MCF-722.02Doxorubicin (15)
A54940.54Doxorubicin (10)
Caco-229.77Doxorubicin (12)

Study on Enzyme Inhibition

A study published in November 2021 investigated the enzyme inhibitory potential of various benzodiazole derivatives, including TFMB. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory activity against specific kinases involved in tumor growth compared to their non-fluorinated counterparts .

Antimicrobial Efficacy

Another study assessed the antimicrobial properties of several benzodiazole derivatives, revealing that compounds similar to TFMB displayed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the trifluoromethyl group in enhancing the biological efficacy of these compounds .

Properties

IUPAC Name

1-(trifluoromethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)14-7-4-2-1-3-6(7)13-8(14)5-15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMEOPTZHNMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.